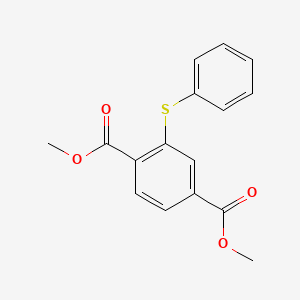
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H14O4S It is a derivative of benzene, featuring a phenylsulfanyl group and two ester groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate typically involves the esterification of 2-(phenylsulfanyl)benzene-1,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of dimethyl 2-(phenylsulfonyl)benzene-1,4-dicarboxylate.
Reduction: Formation of dimethyl 2-(phenylsulfanyl)benzene-1,4-dimethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but with ester groups at different positions on the benzene ring.
Dimethyl 2,3-dicarboxylate: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
Dimethyl 2-(phenylsulfonyl)benzene-1,4-dicarboxylate: Oxidized form of the compound with a sulfone group instead of a sulfanyl group.
Uniqueness
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
67666-81-3 |
|---|---|
Fórmula molecular |
C16H14O4S |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
dimethyl 2-phenylsulfanylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H14O4S/c1-19-15(17)11-8-9-13(16(18)20-2)14(10-11)21-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
MLRGMHKBEWULAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


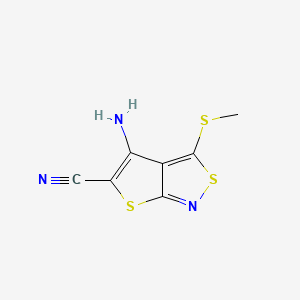
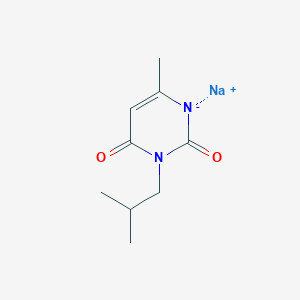

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
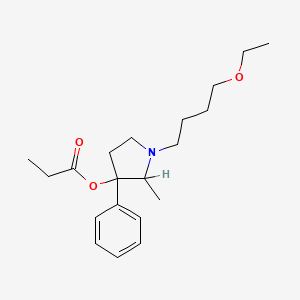
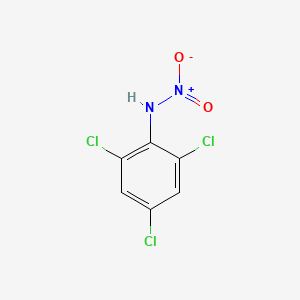
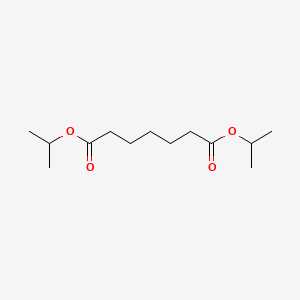
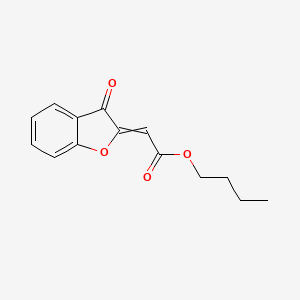
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
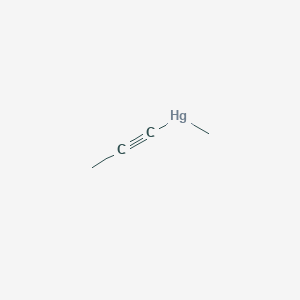
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
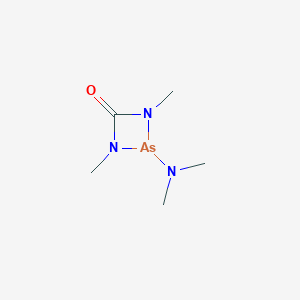
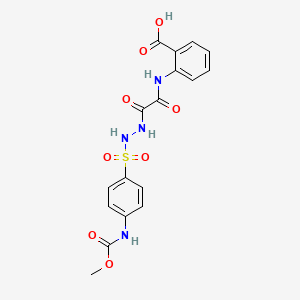
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
